molecular formula C18H25N5O B8777078 (7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine

(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine

Cat. No.: B8777078
M. Wt: 327.4 g/mol
InChI Key: DJKJVWJQAVGLHJ-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine** is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a benzene ring fused with a pyrimidinone ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolinone derivatives, including (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine, typically involves the coupling of o-aminobenzamides with various reagents. One common method is the acceptorless coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide .

Industrial Production Methods: Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines is a widely used method . This reaction utilizes Cu(II) acetate as an environmentally benign catalyst and proceeds well in anisole, a sustainable solvent .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit a range of biological activities .

Comparison with Similar Compounds

Uniqueness: (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine is unique due to its specific structural configuration and the presence of the piperazine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine

InChI

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m1/s1

InChI Key

DJKJVWJQAVGLHJ-YPMHNXCESA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Canonical SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Origin of Product

United States

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